molecular formula C12H22INO2 B1610105 Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate CAS No. 146667-86-9

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate

Cat. No.: B1610105
CAS No.: 146667-86-9
M. Wt: 339.21 g/mol
InChI Key: ZCEOHFLQAXHPEA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate is a chemical compound belonging to the class of piperidine carboxylates. It is characterized by the presence of a tert-butyl group, an iodoethyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and iodoethane. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Piperidine, tert-butyl chloroformate, iodoethane.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as a base.

    Procedure: Piperidine is first reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydrocarbon derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted piperidine derivatives.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of hydrocarbon derivatives.

Scientific Research Applications

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxopiperidine-1-carboxylate: Similar in structure but lacks the iodoethyl group.

    Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Contains a bromoethyl group instead of an iodoethyl group.

    Tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate: Contains a hydroxyazetidinyl group instead of an iodoethyl group

Uniqueness

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and research studies where iodine’s reactivity is advantageous .

Properties

IUPAC Name

tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEOHFLQAXHPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435480
Record name Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146667-86-9
Record name Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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